molecular formula C16H18N2O2 B5726313 2-(1-azepanyl)-4-quinolinecarboxylic acid

2-(1-azepanyl)-4-quinolinecarboxylic acid

Cat. No. B5726313
M. Wt: 270.33 g/mol
InChI Key: AVHWVGIGMWVLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanyl)-4-quinolinecarboxylic acid is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is also known as AQCA and belongs to the quinolinecarboxylic acid family. AQCA has been shown to have various biological properties, including antimicrobial, antiviral, and anticancer activities.

Mechanism of Action

The mechanism of action of AQCA is not fully understood. However, it has been suggested that AQCA may act by inhibiting DNA synthesis and inducing oxidative stress in cells. AQCA has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication.
Biochemical and Physiological Effects:
AQCA has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. AQCA has also been shown to inhibit the growth of bacteria and viruses. Furthermore, AQCA has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

AQCA has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yield. AQCA is also soluble in water, which makes it easy to handle in lab experiments. However, AQCA has some limitations, including its low solubility in organic solvents, which may limit its use in certain experiments. Furthermore, AQCA may have some toxicity, which needs to be considered when designing experiments.

Future Directions

There are several future directions for AQCA research. One potential area of research is the development of AQCA derivatives with improved properties. Another area of research is the investigation of the mechanism of action of AQCA. Furthermore, AQCA may have potential applications in the treatment of various diseases, including cancer and infectious diseases. Therefore, further research is needed to fully understand the potential therapeutic applications of AQCA.
Conclusion:
In conclusion, AQCA is a promising chemical compound that has been studied extensively for its potential therapeutic applications. The synthesis of AQCA is well-established, and AQCA has been shown to have various biological properties, including antimicrobial, antiviral, and anticancer activities. AQCA has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential therapeutic applications of AQCA and to develop AQCA derivatives with improved properties.

Synthesis Methods

The synthesis of AQCA involves the reaction of 2-aminocaproic acid with 2-chloro-4-quinolinecarboxylic acid in the presence of a base. The reaction leads to the formation of AQCA as a white crystalline solid. The synthesis of AQCA has been optimized with various methods, including microwave-assisted synthesis, which has been shown to increase the yield and reduce reaction time.

Scientific Research Applications

AQCA has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. AQCA has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Furthermore, AQCA has been studied for its anticancer properties, and it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

2-(azepan-1-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(20)13-11-15(18-9-5-1-2-6-10-18)17-14-8-4-3-7-12(13)14/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHWVGIGMWVLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azepan-1-yl)quinoline-4-carboxylic acid

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